

Spectroscopic and Synthetic Profile of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4-trimethoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Trimetazidine and novel Ca2+ channel blockers.[1] [2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for their acquisition and a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,4- trimethoxybenzaldehyde**, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.35	S	1H	-CHO
7.55	d, J=8.8 Hz	1H	H-6
6.90	d, J=8.8 Hz	1H	H-5
3.93	S	3H	-OCH₃
3.90	S	3H	-OCH₃
3.88	S	3H	-OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
189.5	C=O (Aldehyde)
158.5	C-4
155.8	C-2
142.8	C-3
125.0	C-1
121.0	C-6
107.8	C-5
62.2	-OCH₃
61.0	-OCH₃
56.1	-OCH₃

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment
2940-2830	C-H stretch (alkane)
2730	C-H stretch (aldehyde)
1680	C=O stretch (aromatic aldehyde)
1580, 1470, 1410	C=C stretch (aromatic)
1280, 1100	C-O stretch (ether)

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity	Assignment
196	High	[M] ⁺ (Molecular Ion)
181	High	[M-CH ₃] ⁺
165	Moderate	[M-OCH ₃] ⁺
153	Moderate	[M-CH ₃ -CO] ⁺
125	Low	[M-3CH ₃ -CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg of **2,3,4-trimethoxybenzaldehyde** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][5]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton NMR.[6] A standard pulse sequence is used for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain



singlets for all carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of solid **2,3,4-trimethoxybenzaldehyde** is placed directly onto the ATR crystal.[7][8]

Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.[8] A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

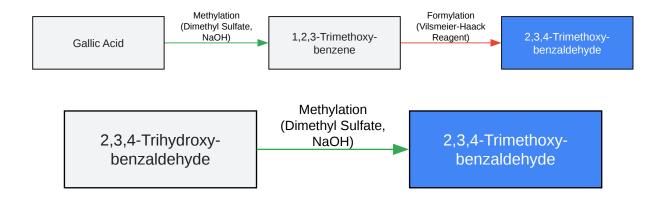
Sample Preparation: A small amount of **2,3,4-trimethoxybenzaldehyde** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[9][10] The sample is vaporized by heating in the ion source.[11]

Instrumentation and Data Acquisition: A mass spectrometer operating in electron ionization (EI) mode is used. The sample molecules in the gas phase are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[9][12] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow

2,3,4-Trimethoxybenzaldehyde can be synthesized through various routes. A common method involves the methylation of a starting material derived from gallic acid, followed by formylation.[1][13] Another approach utilizes 2,3,4-trihydroxybenzaldehyde as the precursor for methylation.[2][14] The following diagram illustrates a typical synthetic pathway.





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